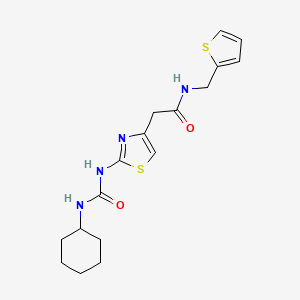
3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a propyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The key steps may involve:
Alkylation: Introduction of the propyl group at the 7-position of the purine ring.
Substitution: Attachment of the piperazine ring at the 8-position.
Allylation: Addition of the prop-2-enyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of the prop-2-enyl group to an epoxide or other oxidized forms.
Reduction: Reduction of the purine ring or the piperazine ring.
Substitution: Replacement of functional groups on the purine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural purines, potentially inhibiting or activating specific biochemical pathways.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A natural purine base found in DNA and RNA.
Uniqueness
“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is unique due to its specific substitutions on the purine and piperazine rings, which may confer distinct biological or chemical properties compared to other purine derivatives.
特性
IUPAC Name |
3-methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-6-20-8-10-21(11-9-20)15-17-13-12(22(15)7-5-2)14(23)18-16(24)19(13)3/h4H,1,5-11H2,2-3H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSDKBHLMNVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)



![1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3015121.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)

